molecular formula C8H12F2O3 B13529403 2-(4,4-Difluorocyclohexyl)-2-hydroxyacetic acid

2-(4,4-Difluorocyclohexyl)-2-hydroxyacetic acid

Cat. No.: B13529403
M. Wt: 194.18 g/mol
InChI Key: NMCSTBNTMNVLHJ-UHFFFAOYSA-N
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Description

2-(4,4-Difluorocyclohexyl)-2-hydroxyacetic acid is a fluorinated cyclohexyl derivative of glycolic acid. Its structure features a cyclohexyl ring substituted with two fluorine atoms at the 4-position and a hydroxyl group adjacent to the carboxylic acid moiety.

Properties

Molecular Formula

C8H12F2O3

Molecular Weight

194.18 g/mol

IUPAC Name

2-(4,4-difluorocyclohexyl)-2-hydroxyacetic acid

InChI

InChI=1S/C8H12F2O3/c9-8(10)3-1-5(2-4-8)6(11)7(12)13/h5-6,11H,1-4H2,(H,12,13)

InChI Key

NMCSTBNTMNVLHJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C(C(=O)O)O)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4,4-difluorocyclohexanone with a suitable reagent to introduce the hydroxyacetic acid moiety under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(4,4-Difluorocyclohexyl)-2-hydroxyacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(4,4-Difluorocyclohexyl)-2-hydroxyacetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4,4-Difluorocyclohexyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in various biochemical reactions. The compound may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features
Compound Name Core Structure Substituents/Functional Groups
2-(4,4-Difluorocyclohexyl)-2-hydroxyacetic acid Cyclohexyl-acetic acid backbone -OH, -COOH, 4,4-difluorocyclohexyl
2-(4,4-Difluorocyclohexyl)acetic acid Cyclohexyl-acetic acid backbone -COOH, 4,4-difluorocyclohexyl (no -OH)
Benzilic acid (2,2-Diphenyl-2-hydroxyacetic acid) Phenyl-acetic acid backbone -OH, -COOH, two phenyl groups
(2S)-2-Amino-2-(4,4-difluorocyclohexyl)acetic acid Cyclohexyl-acetic acid backbone -NH2, -COOH, 4,4-difluorocyclohexyl
2,4-Dichlorophenoxyacetic acid (2,4-D) Phenoxy-acetic acid backbone -Cl, -COOH, phenoxy group

Key Observations :

  • Fluorine atoms on the cyclohexyl ring increase electronegativity and metabolic stability relative to non-fluorinated analogs like benzilic acid .
  • The amino-substituted analog (e.g., (2S)-2-Amino-2-(4,4-difluorocyclohexyl)acetic acid) replaces -OH with -NH2, altering solubility and reactivity in peptide synthesis .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Molecular Formula Molar Mass (g/mol) Boiling Point (°C) Density (g/cm³)
2-(4,4-Difluorocyclohexyl)acetic acid C₈H₁₂F₂O₂ 178.18 265.0 ± 10.0 1.19 ± 0.1
Benzilic acid C₁₄H₁₂O₃ 228.24 Not reported ~1.3 (estimated)
(R)-2-(Boc-amino)-2-(4,4-difluorocyclohexyl)acetic acid C₁₃H₂₁F₂NO₄ 293.31 410.7 ± 25.0 (pred.) 1.21 ± 0.1
2,4-Dichlorophenoxyacetic acid (2,4-D) C₈H₆Cl₂O₃ 221.04 215–230 1.56

Key Observations :

  • The 4,4-difluorocyclohexyl group reduces density compared to aromatic analogs like benzilic acid due to lower ring rigidity .
  • Boc-protected derivatives (e.g., in ) exhibit higher molecular weights and boiling points, reflecting increased steric bulk .
  • 2,4-D has a higher density and lower boiling point than the target compound, attributed to its chlorinated phenoxy group .

Key Observations :

  • The target compound’s hydroxyl group makes it a candidate for esterification or glycosylation in prodrug design, whereas amino-substituted analogs are prioritized in peptide coupling .
  • 2,4-D serves a distinct role in agriculture, contrasting with the medicinal focus of fluorinated cyclohexyl compounds .

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